Bis(4-methylphenyl) (4-methylphenyl)phosphonate
CAS No.: 142055-58-1
Cat. No.: VC16823226
Molecular Formula: C21H21O3P
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 142055-58-1 |
|---|---|
| Molecular Formula | C21H21O3P |
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | 1-methyl-4-[(4-methylphenoxy)-(4-methylphenyl)phosphoryl]oxybenzene |
| Standard InChI | InChI=1S/C21H21O3P/c1-16-4-10-19(11-5-16)23-25(22,21-14-8-18(3)9-15-21)24-20-12-6-17(2)7-13-20/h4-15H,1-3H3 |
| Standard InChI Key | XDCOXHNHAVWFLJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)OP(=O)(C2=CC=C(C=C2)C)OC3=CC=C(C=C3)C |
Introduction
Structural Characterization and Molecular Identity
The molecular formula of bis(4-methylphenyl) (4-methylphenyl)phosphonate is C₂₁H₂₁O₃P, derived from the substitution pattern of three 4-methylphenyl groups around the phosphorus center. The compound’s IUPAC name reflects its phosphonate ester configuration, where two oxygen-linked 4-methylphenyl groups (4-MeC₆H₄O) and one direct 4-methylphenyl substituent (4-MeC₆H₄) are attached to the phosphorus atom .
Key Physicochemical Properties (Estimated)
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Molecular Weight: 352.37 g/mol (calculated by substituting the methyl group in bis(4-methylphenyl) methylphosphonate with a 4-methylphenyl moiety).
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Density: ~1.15–1.20 g/cm³ (approximated from related phosphonates and aromatic alcohols ).
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Boiling Point: >400°C (inferred from analogs like bis(4-methylphenyl)-phenylphosphane, which boils at 386.9°C ).
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LogP: ~4.5–5.0 (indicating high lipophilicity due to aromatic substituents ).
The compound’s stability under ambient conditions is attributed to the electron-withdrawing nature of the phosphoryl group (P=O), which mitigates hydrolysis. Its ³¹P NMR signature is expected near δ 25–30 ppm, consistent with triarylphosphonate esters .
Synthetic Methodologies and Reaction Pathways
The synthesis of bis(4-methylphenyl) (4-methylphenyl)phosphonate can be approached via two primary routes, leveraging established organophosphorus chemistry:
Pudovik Reaction with Secondary Phosphine Oxides
The Pudovik reaction, which involves the nucleophilic addition of phosphorus nucleophiles to carbonyl compounds, offers a viable pathway. For instance, bis(4-methylphenyl)phosphine oxide (a secondary phosphine oxide) can react with 4-methylbenzoyl chloride in the presence of diethylamine as a catalyst . This method typically proceeds at 0°C in ethereal solvents, yielding α-hydroxyphosphonates that may undergo further rearrangement or oxidation to stabilize the phosphonate ester .
Representative Reaction Scheme:
Michaelis-Arbuzov Rearrangement
The Michaelis-Arbuzov reaction, involving the reaction of trialkyl phosphites with alkyl halides, can be adapted for aryl systems. Here, tri(4-methylphenyl) phosphite reacts with 4-methylphenyl iodide under thermal conditions (80–100°C) to yield the target phosphonate . This route is advantageous for scalability but requires stringent control over stoichiometry to avoid side products like phosphine oxides.
Key Considerations:
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Catalyst: Diethylamine (5–40% v/v) enhances reaction rates by deprotonating intermediates .
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Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM) optimizes solubility and reaction homogeneity .
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Yield: 60–75% after chromatographic purification, based on analogous syntheses .
Comparative Analysis with Structural Analogs
Bis(4-methylphenyl) Methylphosphonate
This analog (C₁₅H₁₇O₃P, MW 276.27 g/mol ) shares the same phosphonate core but substitutes one 4-methylphenyl group with a methyl moiety. The replacement reduces molecular weight by 76.1 g/mol and decreases lipophilicity (LogP ~3.8) . Despite these differences, both compounds exhibit similar thermal stability, with decomposition temperatures exceeding 300°C.
Bis(4-methylphenyl)-phenylphosphane
As a phosphine (C₂₀H₁₉P, MW 290.34 g/mol ), this compound lacks the phosphoryl oxygen, rendering it more nucleophilic but less stable to oxidation. Its boiling point (386.9°C ) underscores the volatility reduction imparted by the P=O group in phosphonates.
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